![molecular formula C14H22Cl2NO3P B5514345 diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate](/img/structure/B5514345.png)

diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

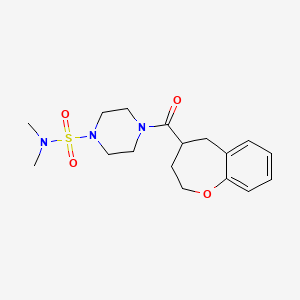

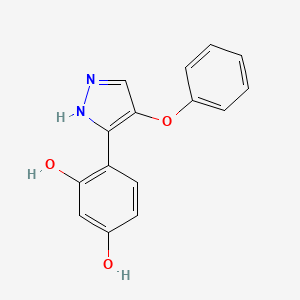

The compound is a phosphonate ester with a dichlorophenylaminoethyl group. Phosphonate esters are often used in organic synthesis and can act as ligands in coordination chemistry . The dichlorophenyl group suggests that the compound might have some biological activity, as dichlorophenyl groups are found in various agrochemicals .

Molecular Structure Analysis

Again, without specific information on the compound, I can only speculate that it likely has a tetrahedral geometry around the phosphorus atom, which is typical for phosphonates .Chemical Reactions Analysis

Phosphonate esters are known to participate in a variety of reactions. They can act as nucleophiles in P-C bond formation reactions . They can also undergo transesterification reactions .科学的研究の応用

Enzymatic Synthesis of Phosphonic Acid Analogues Diisopropyl α-chloroacetoxyphosphonates, including variations related to diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate, have been utilized in enzymatic processes to create phosphonic acid analogues of various amino acids like L-valine, L-leucine, and L-methionine. These analogues are synthesized with high enantiomeric excess, demonstrating the compound's significance in creating enantiomerically pure substances in organic chemistry (Hammerschmidt & Wuggenig, 1999).

Crystal Structure Analysis for Antiviral Applications The compound and its derivatives have been studied for their crystal structures and antiviral activities. Research on diisopropyl[(4-cyanopyrazol-3-ylamino)(2-hydroxylphenyl) methyl] phosphonate, a related compound, involved detailed analysis of its structure and preliminary bioassays indicated some extent of antiviral activity (Hong et al., 2011).

Synthesis of Amino Acid Phosphoramidates The compound plays a role in the synthesis of amino acid phosphoramidates, a class of compounds important in nucleic acid chemistry. It serves as a reagent in generating H-phosphonate monoesters, crucial intermediates in this synthetic pathway (Choy, Drontle & Wagner, 2006).

Structural and Computational Studies in Medicinal Chemistry Structural and computational studies of α-aminophosphonates closely related to this compound have been conducted. These studies are critical in medicinal chemistry for understanding the interaction of these compounds with biological targets, such as SARS-CoV-2 proteins (Alkhimova, Babashkina & Safin, 2021).

Corrosion Inhibition in Industrial Processes Analogues of this compound have been synthesized and studied for their effects as corrosion inhibitors in industrial applications, particularly in hydrochloric acid environments. These studies combine experimental and theoretical approaches to optimize the compounds for industrial use (Gupta et al., 2017).

Synthesis of Novel Phosphonate Compounds Research has been conducted on the synthesis of new mercapto-phosphono substituted heterocycles via rearrangement of related diisopropyl phosphonate compounds. These studies expand the range of phosphonate derivatives available for various applications in chemistry (Masson, Saint-Clair & Saquet, 1994).

作用機序

将来の方向性

特性

IUPAC Name |

3,4-dichloro-N-[1-di(propan-2-yloxy)phosphorylethyl]aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22Cl2NO3P/c1-9(2)19-21(18,20-10(3)4)11(5)17-12-6-7-13(15)14(16)8-12/h6-11,17H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEHMGWZWFFNDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C(C)NC1=CC(=C(C=C1)Cl)Cl)OC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2NO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(1H-imidazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514271.png)

![N-[4-(cyanomethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide](/img/structure/B5514296.png)

![1-(4-methylphenyl)-4-[(2,3,6-trifluorophenyl)acetyl]-2-piperazinone](/img/structure/B5514311.png)

![N,N,2-trimethyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5514313.png)

![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)thio]ethyl}-3-piperidinecarboxamide](/img/structure/B5514323.png)

![4-{[(4-methylphenyl)amino]carbonyl}phenyl cyclohexanecarboxylate](/img/structure/B5514341.png)

![(1S*,5R*)-3-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5514350.png)

![1-[(dimethylamino)sulfonyl]-N-{2-[methyl(4-methylphenyl)amino]ethyl}-3-piperidinecarboxamide](/img/structure/B5514362.png)

![{4-[4-(1H-1,2,4-triazol-3-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5514372.png)